(2s)-2-(Pyrrolidin-1-yl)propan-1-amine
Description
(2S)-2-(Pyrrolidin-1-yl)propan-1-amine is a chiral amine featuring a pyrrolidine ring attached to the second carbon of a propane backbone, with an amine group at the first carbon. The stereochemistry at the second carbon is in the S configuration, which may influence its biological activity and receptor interactions. Pyrrolidine-containing compounds are frequently explored in medicinal chemistry due to their ability to modulate pharmacokinetic properties, such as solubility and metabolic stability.
Properties
CAS No. |
878155-52-3 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(2S)-2-pyrrolidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C7H16N2/c1-7(6-8)9-4-2-3-5-9/h7H,2-6,8H2,1H3/t7-/m0/s1 |
InChI Key |
GUHQLUWDOMXRGQ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CN)N1CCCC1 |
Canonical SMILES |
CC(CN)N1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 2-Keto Propyl Precursors
One common preparation route involves reductive amination of a 2-keto propyl intermediate with pyrrolidine:
- Procedure:
- React a chiral 2-keto propan-1-amine or its protected derivative with pyrrolidine under reductive amination conditions.
- Catalysts such as titanium isopropoxide (Ti(i-PrO)4) can be used to facilitate imine formation.
- Sodium borohydride or other hydride sources reduce the imine intermediate to the desired amine.
- The reaction is typically performed neat or in anhydrous solvents under inert atmosphere (N2) at room temperature or slightly elevated temperatures.
- Example:
- A mixture of the amine (1 eq), ketone (1–1.2 eq), and Ti(i-PrO)4 (2 eq) is stirred for 8 hours at room temperature under nitrogen.
- After cooling, ethanol and sodium borohydride are added portion-wise, and stirring continues for another 8 hours.
- Purification by column chromatography or distillation yields the chiral amine product.
- Yields: Moderate to good yields (50–70%) are reported depending on substrate and conditions.
Nucleophilic Substitution on Chiral Halopropylamine
Another approach is the nucleophilic substitution of a chiral halopropylamine with pyrrolidine:
- Procedure:
- Start with a chiral 2-halopropan-1-amine derivative.
- Treat with pyrrolidine under basic conditions to substitute the halogen with the pyrrolidinyl group.
- Conditions often involve polar aprotic solvents and mild heating.
- Advantages:
- Direct formation of the N-substituted product with retention of stereochemistry if conditions are controlled.
- Limitations:
- Requires availability of chiral halopropylamine precursors.
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of imines or enamines related to the target structure is an advanced method to obtain enantiomerically enriched this compound:
- Catalysts:
- Iridium or rhodium complexes with chiral ligands such as (S)-P-Phos or (R)-SegPhos.
- Procedure:
- The imine precursor is subjected to hydrogenation under mild pressure and temperature.
- High enantioselectivity (up to 98% ee) and yields (up to 95%) have been reported.
- Scale:
- This method has been demonstrated on scales up to 200 g with reproducible results.
- Reference:
Specific Research-Documented Preparation Example
A closely related compound, (S)-2-amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]propan-1-one, shares structural features and synthetic strategies with this compound:
- Synthesis:
- Multi-step reaction sequences involving amide bond formation, reductive amination, and pyrrolidine ring functionalization.
- The stereochemistry is carefully controlled to maintain the (S) configuration at both chiral centers.
- Data Table of Related Compound Properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H23N3O |
| Molecular Weight | 261.36 g/mol |
| IUPAC Name | (2S)-2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one |
| Purity | >99% |
| Yield | Variable, typically moderate |
- Note: This compound's synthesis informs methods for preparing related pyrrolidinyl propan-1-amines.
Summary Table of Preparation Methods
Analytical and Purification Techniques
- Purification is commonly achieved by preparative high-performance liquid chromatography (prep-HPLC), column chromatography, or distillation under reduced pressure.
- Characterization includes nuclear magnetic resonance (NMR) spectroscopy (1H, 13C), infrared (IR) spectroscopy, and mass spectrometry (MS).
- Enantiomeric excess (ee) is determined by chiral HPLC or gas chromatography (GC) with chiral stationary phases.
Research Outcomes and Notes
- The stereoselective preparation of this compound is well-supported by literature methods emphasizing catalytic asymmetric hydrogenation and reductive amination.
- Yields and enantiomeric purities are generally high when using optimized catalysts and reaction conditions.
- The synthetic routes are adaptable to scale-up, making the compound accessible for further pharmaceutical or chemical research applications.
- Safety considerations include handling of hydride reagents and metal catalysts under inert atmospheres.
Chemical Reactions Analysis
Types of Reactions
(2s)-2-(Pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(2s)-2-(Pyrrolidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2s)-2-(Pyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Key Observations:
Structural Variations: Aromatic vs. Aliphatic Substituents: The presence of phenyl (e.g., in (1S,2R)-1-phenyl analog) or pyridyl groups (e.g., 1-(pyridin-2-yl)propan-2-amine) introduces aromaticity, which may enhance binding to hydrophobic pockets in biological targets. Chain Length and Branching: PF-04455242 and 1-(2-chlorophenyl) analog feature extended carbon chains or bulky substituents, which could affect bioavailability and metabolic stability.
Stereochemical Influence :
- The (2S) configuration in the target compound and the (1S,2R) configuration in the phenyl-pyrrolidine analog highlight the role of chirality in drug-receptor interactions. For example, enantiomers of 2-phenyl-1-propylamine may exhibit divergent biological activities.
Synthesis and Purity :
- The (1S,2R)-1-phenyl analog was synthesized with an 80% yield, suggesting feasible scalability for similar compounds. PF-04455242 was reported with >95% purity, emphasizing the importance of rigorous purification in pharmacological studies.
Pharmacological Hypotheses :
- PF-04455242’s role as a kappa opioid receptor antagonist implies that pyrrolidine-containing amines may target neurotransmitter systems. The target compound’s lack of aromatic groups might reduce off-target effects compared to phenyl-containing analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2S)-2-(Pyrrolidin-1-yl)propan-1-amine, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The synthesis typically involves reductive amination of pyrrolidine with a ketone precursor, using catalysts like sodium cyanoborohydride or palladium-based systems. Key parameters include:
- Temperature : Controlled between 20–60°C to minimize side reactions.
- Solvent choice : Polar aprotic solvents (e.g., THF or DMF) enhance reaction homogeneity.
- pH : Maintained near neutrality (pH 6–8) to stabilize intermediates.
Analytical techniques such as HPLC and NMR spectroscopy are critical for monitoring reaction progress and verifying purity .
Q. How is the stereochemical integrity of this compound confirmed during synthesis?
- Methodological Answer : Chiral purity is validated using:
- Chiral HPLC : Resolves enantiomers via chiral stationary phases (e.g., cellulose derivatives).
- Optical rotation measurements : Compares observed rotation to literature values.
- X-ray crystallography : Provides definitive structural confirmation of the (S)-configuration .
Q. What biological assays are used to evaluate the compound’s activity in neurotransmitter systems?
- Methodological Answer : Common assays include:
- Radioligand binding studies : Quantify affinity for receptors (e.g., serotonin or dopamine receptors) using tritiated ligands.
- Functional assays : Measure cAMP accumulation or calcium flux in transfected cell lines.
- In vivo behavioral models : Assess locomotor activity or anxiety-like behavior in rodents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity variations : Validate compound purity via LC-MS and elemental analysis.
- Assay conditions : Standardize buffer pH, temperature, and cell line selection.
- Structural analogs : Compare activity of closely related derivatives to identify structure-activity relationships (SAR). Cross-validation using in silico docking (e.g., AutoDock Vina) can clarify receptor interactions .
Q. What strategies enhance the binding affinity of this compound to specific neurotransmitter receptors?
- Methodological Answer : Optimization approaches include:
- Bioisosteric replacement : Substitute pyrrolidine with morpholine or piperidine to modulate steric and electronic effects.
- Protonation state tuning : Adjust pH to favor interactions with receptor acidic/basic residues.
- Molecular dynamics simulations : Identify key binding pocket residues (e.g., Asp113 in serotonin receptors) for targeted modifications .
Q. How do reaction conditions influence enantiomeric excess in asymmetric synthesis of this compound?
- Methodological Answer : Enantiomeric purity depends on:
- Catalyst choice : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP).
- Reducing agents : Sodium triacetoxyborohydride favors retention of configuration over borane-THF.
- Continuous flow chemistry : Enhances reproducibility by minimizing batch-to-batch variability .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the compound’s inhibition of monoamine oxidases (MAOs)?
- Methodological Answer : Discrepancies may stem from:
- Enzyme isoforms : MAO-A vs. MAO-B selectivity varies with substituent positioning.
- Substrate competition : Use of different substrates (e.g., kynuramine vs. tyramine) alters IC₅₀ values.
- Cellular vs. cell-free assays : Membrane permeability differences affect observed activity. Resolve via kinetic assays under standardized conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
